HDAC11 Biochemical Potency: Elevenostat vs. SIS17 in Standardized Fluorescence Assay
Elevenostat demonstrates a 3.5-fold lower IC50 value for HDAC11 inhibition compared to SIS17, another selective HDAC11 inhibitor, when measured under comparable biochemical assay conditions . This lower IC50 indicates higher potency at the isolated enzyme level, which may translate to lower required concentrations in cell-based assays, though direct cellular comparisons between these two inhibitors have not been reported.
| Evidence Dimension | HDAC11 enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.235 µM |
| Comparator Or Baseline | SIS17: 0.83 µM |
| Quantified Difference | 3.5-fold lower IC50 (higher potency) |
| Conditions | Biochemical fluorescence-based HDAC11 activity assay; specific substrate and enzyme concentration details differ between studies |
Why This Matters
This potency advantage informs dose-response curve design and may reduce compound consumption in HDAC11 inhibition experiments, directly impacting procurement volume calculations.
